2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: Structural Dynamics, Synthetic Utility, and Pharmacological Applications
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine Hydrochloride: Structural Dynamics, Synthetic Utility, and Pharmacological Applications
Executive Summary
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride (commonly referred to as 1,4-benzodioxan-6-amine hydrochloride) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a rigid bicyclic framework comprising a benzene ring fused to a 1,4-dioxane ring, this compound serves as a privileged scaffold for the development of kinase inhibitors, anti-tumor agents, and cholinesterase inhibitors[1][2].
From a process chemistry perspective, while the free base (CAS: 22013-33-8) is commercially available, it presents handling challenges due to its low melting point (29–31 °C) and susceptibility to atmospheric oxidation. Conversion to the hydrochloride salt yields a bench-stable, highly crystalline solid. This salt form ensures precise stoichiometric control, extended shelf life, and improved aqueous solubility, which are critical parameters for reproducible high-throughput screening and scale-up manufacturing.
Chemical Identity and Structural Analysis
The unique reactivity of 1,4-benzodioxan-6-amine is rooted in its stereoelectronic properties. The fused 1,4-dioxane ring restricts the conformational flexibility of the oxygen lone pairs, forcing them into continuous resonance with the aromatic π -system. This electron-donating effect significantly enhances the nucleophilicity of the C6-amine compared to an unfused aniline, making it a highly reactive participant in nucleophilic additions and electrophilic aromatic substitutions.
Table 1: Physicochemical Properties Summary
| Property | Free Base (1,4-Benzodioxan-6-amine) | Hydrochloride Salt |
| CAS Number | 22013-33-8 | N/A (Specific to salt form) |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol |
| Physical State | Low-melting solid / Viscous oil | Crystalline Solid |
| Melting Point | 29–31 °C | > 200 °C (Decomposes) |
| Boiling Point | 116–118 °C (at 3 mmHg) | N/A |
| Density | 1.231 g/mL | N/A |
| Refractive Index | n20/D 1.599 | N/A |
Experimental Protocols & Synthetic Workflows
As a Senior Application Scientist, it is imperative to design self-validating experimental systems. The following protocols demonstrate the utility of the 1,4-benzodioxan-6-amine scaffold in modern synthetic methodologies, specifically focusing on green chemistry and dynamic reaction control.
Protocol 1: Microwave-Assisted Synthesis of α-Aminophosphonates (Kabachnik–Fields Reaction)
α-Aminophosphonates are critical pharmacophores with potent enzyme-inhibitory properties. Utilizing a green chemistry approach, the 1,4-benzodioxan-6-amine scaffold can be reacted via a three-component Kabachnik–Fields reaction[3].
Causality & Design: Traditional syntheses require harsh Lewis acids and prolonged heating, leading to degradation of the electron-rich benzodioxane ring. By utilizing a glutathione-supported nano ferrite (nano FGT) catalyst under microwave (MW) irradiation, the carbonyl carbon of the aldehyde is selectively activated. The solvent-free or toluene-based MW conditions drive the equilibrium forward by rapidly eliminating water, preventing the hydrolysis of the imine intermediate[3].
Step-by-Step Methodology:
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Preparation: In a microwave-safe reactor, combine 1.0 equivalent of 1,4-benzodioxan-6-amine (free base liberated from the HCl salt via mild aqueous base wash), 1.0 equivalent of an aromatic aldehyde (e.g., 3-methoxybenzaldehyde), and 1.2 equivalents of diethyl phosphite.
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Catalysis: Add 5 mol% of the nano FGT catalyst to the mixture.
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Irradiation: Subject the mixture to microwave irradiation at 400 W power for 5 minutes. (Alternatively, conventional heating in toluene at 80 °C requires 8–10 hours)[3].
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Isolation: Extract the mixture with ethyl acetate, filter out the magnetic nano FGT catalyst using an external magnetic field (enabling catalyst recycling), and concentrate the filtrate in vacuo.
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Validation: Purify via flash chromatography to yield the α-aminophosphonate derivative (85%–95% yield).
Workflow of the Kabachnik-Fields reaction utilizing the 1,4-benzodioxan-6-amine scaffold.
Protocol 2: Aqueous Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives of 1,4-benzodioxan-6-amine are highly competent inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)[2].
Causality & Design: Reacting amines with sulfonyl chlorides generates HCl as a byproduct, which protonates the unreacted amine, halting the reaction. To achieve complete conversion without hydrolyzing the electrophilic sulfonyl chloride, dynamic pH control is employed. Maintaining the pH strictly at 9.0 ensures the amine remains nucleophilic while minimizing competitive hydrolysis by hydroxide ions[2].
Step-by-Step Methodology:
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Suspension: Suspend 6.6 mmol of 1,4-benzodioxan-6-amine in 10 mL of distilled water in a 100 mL round-bottom flask[2].
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Dynamic pH Control: Stir the suspension at room temperature for 10 minutes, dynamically adding 10% sodium carbonate ( Na2CO3 ) to maintain the pH at exactly 9.0[2].
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Electrophile Addition: Slowly add 8.14 mmol of 4-chlorobenzenesulfonyl chloride to the mixture.
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Reaction: Stir the biphasic mixture vigorously for 2–3 hours, continuously monitoring and adjusting the pH to 9.0.
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Precipitation: Once TLC indicates complete consumption of the amine, add concentrated HCl dropwise to adjust the pH to ~2.0. This forces the precipitation of the sulfonamide product[2].
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Validation: Filter, wash with ice-cold distilled water, and air-dry to obtain N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (~90% yield)[2].
Pharmacological Applications and Target Pathways
The structural rigidity and favorable physicochemical profile of the 1,4-benzodioxan-6-amine core make it an ideal bioisostere for anilines and indoles in drug discovery.
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Kinase Inhibition (SYK & LRRK2): Derivatives of this scaffold are potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1][4]. SYK plays an essential role in the adaptive immune response and B-cell signaling. Consequently, these heterocyclic compounds are actively investigated for treating autoimmune diseases, inflammatory bowel disease, and neurodegenerative disorders like Parkinson's disease[4].
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Anti-Tumor Activity: The amine is a critical precursor in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins. These analogs exhibit significant cytotoxic activity against various cancer cell lines by disrupting microtubule dynamics.
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Cholinesterase Inhibition: As demonstrated in Protocol 2, sulfonamide derivatives act as dual AChE/BChE inhibitors, presenting a therapeutic avenue for the management of Alzheimer's disease[2].
Pharmacological pathways and disease targets of 1,4-benzodioxan-6-amine derivatives.
Handling, Stability, and Safety
While the hydrochloride salt mitigates oxidation, the free base of 1,4-benzodioxan-6-amine requires strict handling protocols.
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GHS Classification: Classified under Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, and Eye Irritation 2.
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Storage: The hydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent moisture absorption and subsequent degradation.
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PPE: Handling requires standard laboratory PPE, including face shields, gloves, and a type ABEK respirator filter when handling the volatile free base.
References
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Green phosphonate chemistry – Does it exist? RSC Publishing. 3
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EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. 4
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1,4-Benzodioxan-6-amine = 98 22013-33-8. Sigma-Aldrich.
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Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl). World Health Organization / Literature. 2
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Standard Patent Application AU 2017204007 A1. Googleapis. 1
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 4. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
